2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(9-20-22)15-7-11(5-6-19-15)8-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-7,9-10,21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUUOONQBVOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chloroformates or chloroquinones.
Reduction: : The pyridine nitrogen can be reduced to form a pyridine derivative with different electronic properties.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Chloroformates, chloroquinones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Amides, sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for designing new compounds.
Biology
In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyrazole and pyridine moieties can interact with biological molecules, influencing various pathways.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide-Pyrazole Family
The compound shares structural motifs with other sulfonamide-pyrazole derivatives. Below is a detailed comparison:
Key Observations:
Substituent Diversity :
- The target compound and Zelenirstat both feature a 2,6-dichlorobenzene-sulfonamide core, but Zelenirstat incorporates a bulkier 3-(2-methylpropyl)pyrazole and a piperazinylpyridine group, likely enhancing its specificity for N-myristoyltransferase inhibition .
- Compound 27 replaces the benzene ring with a pyridine-sulfonamide and introduces a carbamoyl linkage to a 4-chlorophenyl group, which may alter solubility and binding properties compared to the target compound .
Biological Relevance: Zelenirstat’s piperazine moiety and pyridine substitution suggest improved pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) relative to the target compound, which lacks such polar groups.
Biological Activity
2,6-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide, with CAS Number 2097862-64-9, is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 397.3 g/mol
- Structure : The compound features a benzene ring substituted with two chlorine atoms, a sulfonamide group, and a pyridine ring linked to a methylated pyrazole moiety.
The primary mechanism of action for 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide involves its role as an ATP-competitive inhibitor of TYK2 (Tyrosine Kinase 2) . This inhibition affects several cytokine signaling pathways, including the JAK-STAT pathway, which is crucial for regulating immune responses, cell growth, and apoptosis. The modulation of these pathways may provide therapeutic benefits in conditions characterized by overactive immune responses.
Antileishmanial Activity
Research has shown that compounds similar to 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide exhibit significant antileishmanial activity. A study evaluating a series of pyrazole derivatives demonstrated that certain compounds displayed promising activity against Leishmania infantum and Leishmania amazonensis, with IC values comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .
| Compound | Target Pathogen | IC (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. amazonensis | 0.072 |
| 3b | L. infantum | 0.059 |
| 3e | L. infantum | 0.065 |
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often linked to their structural features. For instance, modifications in electronic properties and lipophilicity can enhance interaction with biological targets. The presence of the pyrazole and pyridine moieties in this compound may contribute to its biological efficacy by facilitating better binding to kinase targets involved in disease processes.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related pyrazole derivatives, revealing insights into their mechanisms and potential therapeutic roles:
- Antileishmanial Efficacy : Derivatives demonstrated significant activity against leishmanial parasites with lower cytotoxicity than existing treatments.
- Cardiovascular Impact : Research on benzenesulfonamides indicated changes in coronary resistance and perfusion pressure, suggesting a potential role in treating cardiovascular diseases.
- Molecular Modeling : Computational studies have supported the design of new derivatives by predicting interactions with target proteins based on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
